Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the pyridazine family, which is known for its diverse biological activities and potential therapeutic uses.
Properties
IUPAC Name |
ethyl 4-ethoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-13-10-14(19)18(12-9-7-6-8-11(12)3)17-15(13)16(20)22-5-2/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUNSLVULHLEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-ethoxyacetoacetate with 2-methylphenylhydrazine, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-ethoxy-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate
- Ethyl 4-ethoxy-1-(2-bromophenyl)-6-oxopyridazine-3-carboxylate
- Ethyl 4-ethoxy-1-(2-fluorophenyl)-6-oxopyridazine-3-carboxylate
Uniqueness
Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the methyl group on the phenyl ring can lead to different steric and electronic effects compared to its analogs, potentially resulting in distinct properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound belonging to the class of dihydropyridazine derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which includes:
- Ethyl group : Contributes to the lipophilicity of the molecule.
- Dihydropyridazine ring : A core structure associated with various biological activities.
- Carboxylate moiety : Implicated in interaction with biological targets.
The molecular formula is , and its molecular weight is approximately 273.30 g/mol.
Antimicrobial Activity
Several studies have demonstrated that dihydropyridazine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Antioxidant Activity
The compound's antioxidant potential has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. Results indicate that it exhibits moderate antioxidant activity:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 50 |
| ABTS | 45 |
This activity is attributed to the presence of electron-donating groups in its structure, which can neutralize free radicals.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) in macrophage cell lines treated with the compound.
Case Studies
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of dihydropyridazine derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to controls, highlighting its potential as a lead compound for antibiotic development .
- In Vivo Anti-inflammatory Study : An experimental model of arthritis was used to assess the anti-inflammatory effects of the compound. Treatment with this compound resulted in decreased paw swelling and lower levels of inflammatory markers in serum .
The biological activities of this compound are believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
- Receptor Modulation : It could modulate receptors related to inflammation or oxidative stress response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
